molecular formula C12H14O3 B2828552 3-(Tetrahydropyran-2-yloxy)benzaldehyde CAS No. 34716-73-9

3-(Tetrahydropyran-2-yloxy)benzaldehyde

Cat. No.: B2828552
CAS No.: 34716-73-9
M. Wt: 206.241
InChI Key: CUOBWSLIFAJGNN-UHFFFAOYSA-N
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Description

3-(Tetrahydropyran-2-yloxy)benzaldehyde is an aromatic aldehyde derivative featuring a tetrahydropyran (THP) ether group at the 3-position of the benzaldehyde ring. The THP group acts as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability and modulating reactivity . This compound is structurally characterized by a formyl group (-CHO) at position 1 and a THP-ether substituent at position 3. Its applications span pharmaceutical intermediates, agrochemicals, and specialty organic synthesis, where controlled aldehyde reactivity is critical.

Properties

IUPAC Name

3-(oxan-2-yloxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-9-10-4-3-5-11(8-10)15-12-6-1-2-7-14-12/h3-5,8-9,12H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOBWSLIFAJGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Tetrahydropyran-2-yloxy)benzaldehyde typically involves the protection of the hydroxyl group of benzaldehyde using tetrahydropyran (THP). One common method includes the reaction of benzaldehyde with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyranyl ether . The reaction conditions often require a solvent like dichloromethane and are carried out at room temperature.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Chemical Reactions Analysis

3-(Tetrahydropyran-2-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrahydropyranyl group can be removed under acidic conditions to regenerate the hydroxyl group, yielding benzaldehyde.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts depending on the desired transformation. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes .

Scientific Research Applications

Synthetic Applications

1. Synthesis of Bioactive Compounds

  • 3-(Tetrahydropyran-2-yloxy)benzaldehyde serves as a versatile intermediate in the synthesis of various bioactive compounds. It has been utilized in the development of potential histone deacetylase inhibitors, which are significant in cancer therapy due to their role in regulating gene expression .

2. Functionalization of Aromatic Compounds

  • The compound can undergo various reactions to introduce functional groups onto aromatic rings. For instance, it can participate in electrophilic aromatic substitutions or serve as a nucleophile in reactions with electrophiles like iminiums and aldehydes .

Biological Applications

1. Antimicrobial Activity

  • Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .

2. Neuropharmacological Effects

  • Investigations into the interactions of tetrahydropyran derivatives with monoamine transporters suggest potential applications in treating neurological disorders. Compounds derived from tetrahydropyran structures have shown varying affinities for dopamine and serotonin transporters, indicating their potential use as antidepressants or anxiolytics .

Case Studies and Research Findings

StudyObjectiveFindings
Study on Histone Deacetylase Inhibition To evaluate the efficacy of tetrahydropyran derivativesIdentified several compounds with significant inhibitory activity against histone deacetylases, suggesting potential for cancer treatment .
Antimicrobial Properties Evaluation To assess the antibacterial effects of synthesized analoguesSeveral derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria .
Neuropharmacological Screening To investigate interactions with monoamine transportersSome derivatives showed improved binding affinity compared to parent compounds, indicating potential for drug development targeting mood disorders .

Mechanism of Action

The mechanism of action of 3-(Tetrahydropyran-2-yloxy)benzaldehyde is primarily related to its role as a protecting group in organic synthesis. The tetrahydropyranyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic procedures. Upon completion of the desired transformations, the protecting group can be removed under acidic conditions to yield the free hydroxyl group .

Comparison with Similar Compounds

Parent Compound: Benzaldehyde

Benzaldehyde (C₆H₅CHO) serves as the simplest aromatic aldehyde. Key differences include:

  • Structural Modifications : 3-(Tetrahydropyran-2-yloxy)benzaldehyde introduces a bulky THP-ether group, which sterically hinders the aldehyde group, reducing its volatility and oxidation susceptibility compared to benzaldehyde .
  • Applications : Benzaldehyde is widely used in flavoring agents and dyes, whereas the THP-protected derivative is employed in multi-step syntheses requiring selective aldehyde protection .

Table 1: Comparison with Benzaldehyde

Property Benzaldehyde This compound
Molecular Formula C₇H₆O C₁₂H₁₄O₃
Functional Groups Aldehyde Aldehyde, THP-ether
Boiling Point 179°C Not reported (expected higher)
Volatility High (VOC) Lower (non-VOC)
Primary Applications Flavors, dyes Organic synthesis intermediate

Positional Isomer: 3-Methoxy-4-(Tetrahydropyran-2-yloxy)benzaldehyde

This isomer (CAS: 91471-08-8) differs in substituent positions and types:

  • Substituents : A methoxy (-OCH₃) group at position 3 and a THP-ether at position 4, compared to the single THP-ether at position 3 in the target compound.
  • In contrast, the aldehyde group in 3-(THP-2-yloxy)benzaldehyde directs reactivity toward nucleophilic additions.
  • Regulatory Status : The isomer is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating established commercial use and regulatory scrutiny .

Table 2: Comparison with Positional Isomer

Property 3-(THP-2-yloxy)benzaldehyde 3-Methoxy-4-(THP-2-yloxy)benzaldehyde
Substituent Positions THP-ether at 3 Methoxy at 3, THP-ether at 4
CAS Number Not provided 91471-08-8
Regulatory Status Not specified EINECS-listed
Electron Effects Moderate deactivation Strong activation (methoxy donor)

Functional Group Derivatives: Hydrazones

Hydrazones derived from aromatic aldehydes, such as pyrrole-2-carbaldehyde hydrazones (e.g., P2C3DBh), exhibit distinct biological activity:

  • Structural Basis : These derivatives replace the aldehyde with a hydrazone group (-NH-N=C-), enabling coordination with metal ions and interaction with biological targets .
  • Biological Activity : Compounds like P2C3DBh show potent spasmolytic effects on ileal contractions (0.48 ± 0.02 Hz frequency reduction), whereas 3-(THP-2-yloxy)benzaldehyde’s applications are more synthetic than pharmacological .

Volatile Organic Compounds (VOCs)

Benzaldehyde is a common VOC weakly associated with 2-acetyl-1-pyrroline (2-AP) in agricultural studies . The THP-ether substitution in 3-(THP-2-yloxy)benzaldehyde likely reduces volatility, making it less relevant as a VOC but more suitable for non-volatile applications like polymer precursors.

Biological Activity

3-(Tetrahydropyran-2-yloxy)benzaldehyde, with the chemical formula C12_{12}H14_{14}O3_3 and CAS number 34716-73-9, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of a benzaldehyde moiety substituted with a tetrahydropyran-2-yloxy group. This configuration is significant as it influences the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzaldehyde can inhibit the growth of various bacterial strains and fungi. The presence of the tetrahydropyran moiety may enhance these effects by improving solubility and bioavailability, which are critical for antimicrobial efficacy .

Cytotoxic Effects

In vitro studies have suggested that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism likely involves the induction of apoptosis through the modulation of signaling pathways associated with cell survival and death. For example, compounds with similar structures have been shown to activate caspase pathways leading to programmed cell death in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The aldehyde functional group can participate in nucleophilic addition reactions, potentially modifying proteins or nucleic acids. Additionally, the tetrahydropyran moiety may facilitate cellular uptake and enhance interactions with biomolecules, thereby influencing various biochemical pathways .

Case Studies and Research Findings

  • Antimicrobial Study : A comparative study evaluated the antimicrobial activity of various benzaldehyde derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
  • Cytotoxicity Analysis : In a study assessing the cytotoxic effects on human leukemia cells, this compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent .

Data Summary

Activity Type Effect Target Organisms/Cells Reference
AntimicrobialSignificant inhibitionStaphylococcus aureus, E. coli
CytotoxicDose-dependent viability reductionHuman leukemia cells

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